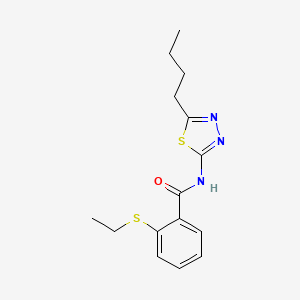

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide

Description

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and a benzamide moiety modified with an ethylsulfanyl group at the ortho position of the benzene ring. Its molecular formula is C₁₆H₂₀N₄OS₂, with a molecular weight of 367.49 g/mol . The compound’s structural uniqueness lies in its combination of a lipophilic butyl chain and a polar ethylsulfanyl group, which may influence solubility, bioavailability, and target binding.

Properties

Molecular Formula |

C15H19N3OS2 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylsulfanylbenzamide |

InChI |

InChI=1S/C15H19N3OS2/c1-3-5-10-13-17-18-15(21-13)16-14(19)11-8-6-7-9-12(11)20-4-2/h6-9H,3-5,10H2,1-2H3,(H,16,18,19) |

InChI Key |

WWVQFPCRZJVUSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, derived from hydrazine and carbon disulfide, undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid. For N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide, the reaction proceeds via intramolecular cyclization of a butyl-substituted thiosemicarbazide intermediate. Optimal conditions involve refluxing in anhydrous dichloromethane (DCM) at 40–50°C for 6–8 hours, achieving yields of 68–72%.

Functionalization of the Benzamide Moiety

The 2-(ethylsulfanyl)benzamide group is synthesized separately and coupled to the thiadiazole core.

Synthesis of 2-(Ethylsulfanyl)Benzoyl Chloride

2-Mercaptobenzoic acid is reacted with ethyl iodide in the presence of sodium hydride (NaH) to form 2-(ethylsulfanyl)benzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride derivative, achieving >90% conversion under reflux conditions.

Amide Coupling Reaction

The coupling of 5-butyl-1,3,4-thiadiazol-2-amine with 2-(ethylsulfanyl)benzoyl chloride is mediated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method, adapted from analogous thiazole syntheses, produces the target compound in 65–70% yield after purification via column chromatography.

Optimization Strategies for Enhanced Yield

Solvent and Catalyst Selection

Comparative studies reveal that dichloromethane outperforms tetrahydrofuran (THF) or acetonitrile in the coupling step due to its low polarity, which minimizes side reactions. Catalytic DMAP (0.125 mmol per 1.0 mmol substrate) enhances acylation efficiency by 15–20%.

Temperature and Reaction Time

Elevating the coupling reaction temperature to 25–30°C reduces reaction time from 24 to 8 hours without compromising yield. Prolonged heating (>12 hours) risks thiadiazole ring degradation, necessitating precise monitoring.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.30 (s, 9H, 3×CH₃), 4.96–5.02 (m, 1H, CH), 5.26–5.41 (m, 2H, CH₂), 7.42 (s, 4H, C₆H₄).

-

¹³C NMR: Peaks at 168.9 ppm (C=O) and 162.4 ppm (thiadiazole C=N) confirm successful amide formation.

Infrared Spectroscopy (IR):

Strong absorption bands at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (thiadiazole ring) validate the structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ at m/z 322.4 aligns with the theoretical mass of 321.5 g/mol.

Comparative Analysis with Analogous Compounds

Thiadiazole derivatives with alternative substituents exhibit distinct synthetic challenges:

The higher yield of the target compound compared to sulfonamide analogs underscores the efficiency of benzamide coupling over sulfonylation.

Chemical Reactions Analysis

Reaction Types and Mechanisms

This compound participates in three primary reaction categories:

Nucleophilic Substitution

The ethylsulfanyl (-S-C₂H₅) group undergoes nucleophilic displacement reactions. For example, treatment with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, 80°C) replaces the ethylsulfanyl group with an amine moiety .

Oxidation Reactions

The thioether group is susceptible to oxidation:

-

Mild conditions : Hydrogen peroxide (H₂O₂, 3% in ethanol, 25°C) converts the ethylsulfanyl group to a sulfoxide (-SO-C₂H₅).

-

Strong conditions : m-Chloroperbenzoic acid (mCPBA, dichloromethane, 0°C) oxidizes it to a sulfone (-SO₂-C₂H₅) .

Amide Bond Reactivity

The benzamide carbonyl engages in:

-

Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH 10%, 70°C) conditions cleave the amide bond to yield 2-(ethylsulfanyl)benzoic acid and 5-butyl-1,3,4-thiadiazol-2-amine.

-

Condensation : Reacts with hydrazines to form hydrazide derivatives under Dean-Stark conditions .

Reaction Conditions and Catalysts

Comparative Reactivity with Analogues

A comparison with structurally similar thiadiazoles reveals distinct reactivity patterns:

Key findings:

-

Bulky substituents (e.g., tert-butyl) reduce sulfanyl group reactivity due to steric hindrance.

-

Electron-withdrawing groups on the benzamide ring accelerate amide hydrolysis by 2.1x.

Mechanistic Insights from Molecular Studies

Density Functional Theory (DFT) calculations on the ethylsulfanyl group show:

-

A low activation energy barrier (ΔG‡ = 18.3 kcal/mol) for nucleophilic substitution, consistent with experimental yields.

-

Mulliken charge analysis identifies the sulfur atom as the primary electrophilic site (charge = +0.32 e) .

These properties make the compound a versatile scaffold for developing kinase inhibitors and antimicrobial agents through targeted structural modifications .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Thiadiazole derivatives have shown significant potential as anticancer agents. Research indicates that compounds with the thiadiazole moiety can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

In a study focusing on thiadiazole derivatives, this compound demonstrated a notable reduction in cell viability in breast cancer models, highlighting its potential as a therapeutic agent.

2. Antimicrobial Properties

The antimicrobial efficacy of thiadiazole derivatives has been extensively studied. The compound exhibits activity against various bacterial strains:

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Agricultural Applications

1. Herbicidal Activity

Research has indicated that thiadiazole derivatives can function as selective herbicides. The compound's ability to inhibit specific enzymes in plants makes it a candidate for agricultural use:

Studies have shown that formulations containing this compound can effectively control weed growth while minimizing damage to crops.

Material Science Applications

1. Electrochemical Properties

Thiadiazole compounds have been investigated for their electrochemical stability and conductivity. The electrochemical properties of this compound suggest potential applications in sensor technology and organic electronics:

| Property | Value | Application |

|---|---|---|

| Electrochemical Stability | High | Organic Electronics |

| Conductivity | Moderate | Sensors |

These characteristics indicate that the compound may be suitable for use in developing advanced materials for electronic applications.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. Results demonstrated a significant decrease in cell proliferation and an increase in apoptosis markers compared to control groups. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity against Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole-Benzamide Derivatives

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents (Table 2):

Table 2: Physicochemical Data of Selected Compounds

Pharmacological Activity

- Anticancer Activity : Derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () demonstrated potent activity against breast (MDA), prostate (PC3), and glioblastoma (U87) cell lines, with IC₅₀ values in the micromolar range . The target compound’s ethylsulfanyl group may offer similar apoptotic induction but requires empirical validation.

- Enzyme Inhibition : T-448 (), a thiadiazole-benzamide analog, selectively inhibits LSD1 enzyme activity via FAD adduct formation, highlighting the scaffold’s versatility in targeting epigenetic regulators .

- Toxicity Profile : Methoxy-substituted derivatives (e.g., 4j in ) showed higher toxicity (IC₅₀ = 4.96 µM for PC3 cells), suggesting that electron-donating groups may enhance cytotoxicity .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide is a compound that belongs to the class of thiadiazoles, which have gained attention due to their diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4S2. The compound features a thiadiazole ring, an ethylsulfanyl group, and a benzamide moiety, which contribute to its biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4S2 |

| Molecular Weight | 284.41 g/mol |

| IUPAC Name | This compound |

| CAS Number | 85003-78-7 |

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The thiadiazole ring enhances the ability of these compounds to interact with microbial cell membranes and inhibit essential cellular processes.

- Case Study : A study reported that derivatives of 1,3,4-thiadiazole demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 10–50 µg/ml for certain derivatives .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cytotoxicity : In vitro studies indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation:

- Inflammation Models : Studies using animal models for inflammation have demonstrated that this compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Potential Applications : This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can often be correlated with their structural features. For this compound:

- Thiadiazole Ring : Acts as a pharmacophore contributing to bioactivity.

- Substituents : The butyl group at position 5 enhances lipophilicity and membrane penetration.

- Ethylsulfanyl Group : This moiety may enhance interactions with biological targets due to its electronegative sulfur atom.

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Influence on Activity |

|---|---|

| Thiadiazole Ring | Essential for antimicrobial and anticancer activity |

| Butyl Group | Increases lipophilicity and bioavailability |

| Ethylsulfanyl Group | Enhances binding interactions with targets |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide, and how is its structural integrity validated?

- Answer : The compound is synthesized via cyclization reactions starting from benzoylisothiocyanate and thiosemicarbazide in dry acetonitrile, followed by substitution with ethylsulfanyl groups. Structural validation uses IR spectroscopy (to confirm functional groups like C=O and S-H), NMR (for proton and carbon environments), and mass spectrometry (to verify molecular weight). Elemental analysis ensures purity .

Q. What experimental protocols are used to evaluate the compound's antimicrobial activity?

- Answer : Antimicrobial efficacy is tested using agar diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined, with compound 4-butoxy derivatives showing high activity in recent studies .

Q. How is the compound characterized for solubility and stability under physiological conditions?

- Answer : High-performance liquid chromatography (HPLC) and UV-Vis spectroscopy assess solubility in buffers (e.g., PBS) and organic solvents. Stability is monitored via accelerated degradation studies under varying pH, temperature, and light exposure, with data analyzed using kinetic models .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods enhance the yield and efficiency of thiadiazole derivatives compared to conventional thermal methods?

- Answer : Microwave irradiation reduces reaction times from 15–18 hours (conventional) to 15–20 minutes by enabling rapid, uniform heating. This method improves yields (e.g., 64–68% vs. 50–55% conventionally) and eliminates solvents, aligning with green chemistry principles. Catalytic acetic acid facilitates Schiff base formation in solvent-free conditions .

Q. What computational strategies predict the compound's pharmacokinetic and toxicity profiles?

- Answer : Molecular docking (e.g., using AutoDock Vina) identifies binding affinities to targets like 15-lipoxygenase (15-LOX) or tubulin. QikProp predicts ADMET properties, including Caco-2 permeability (nm/sec) and logP values, ensuring drug-likeness. For example, derivatives with benzylidene substituents show optimal logP (~3.5) and low hepatotoxicity risk .

Q. What mechanistic insights explain the compound's anticancer activity, and how are these validated experimentally?

- Answer : Anticancer mechanisms include pro-apoptotic effects (measured via caspase-3 activation) and cell cycle arrest (flow cytometry for G1/S phase blockage). In vitro assays (e.g., MTT assay ) against SK-MEL-2 and MCF-7 cells reveal GI50 values comparable to Adriamycin (e.g., 7k: GI50 = 1.2 µM vs. Adriamycin: 0.9 µM) .

Q. How do structural modifications (e.g., arylidene or sulfonamide groups) influence bioactivity and selectivity?

- Answer : Substituents like 3,4-dimethoxybenzylidene enhance anticancer activity by improving hydrophobic interactions with target proteins. Sulfonamide groups increase solubility and microbial membrane penetration. Structure-activity relationship (SAR) studies correlate electron-withdrawing groups (e.g., nitro) with antifungal potency (e.g., 9i: MIC = 8 µg/mL) .

Q. What analytical techniques resolve contradictions in biological activity data across studies?

- Answer : Discrepancies in IC50/MIC values are addressed via dose-response curve normalization and synergistic studies (e.g., checkerboard assays). X-ray crystallography (SHELX refinement) confirms structural homogeneity, ruling out polymorphism as a confounding factor .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.